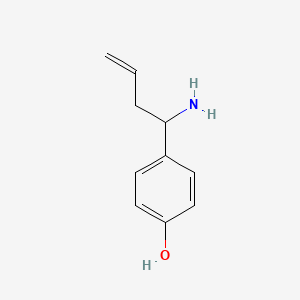
4-(1-Aminobut-3-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminobut-3-en-1-yl)phenol is an organic compound with the molecular formula C10H13NO It features a phenol group (a benzene ring with a hydroxyl group) and an aminobut-3-en-1-yl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobut-3-en-1-yl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 3-buten-1-amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by purification through distillation or chromatography. The choice of catalyst and reaction conditions would be optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Aminobut-3-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bond in the aminobut-3-en-1-yl side chain can be reduced to form a saturated amine.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Nitration can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while bromination can be achieved using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amines.
Substitution: Nitro and bromo derivatives of the phenol ring.
Applications De Recherche Scientifique
4-(1-Aminobut-3-en-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(1-Aminobut-3-en-1-yl)phenol depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aminobut-3-en-1-yl side chain can interact with receptors and other biomolecules, modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Aminobut-1-en-1-yl)phenol: Similar structure but with a different position of the double bond.
4-(1-Aminobutyl)phenol: Lacks the double bond in the side chain.
4-(1-Aminobut-3-en-1-yl)anisole: Contains a methoxy group instead of a hydroxyl group on the benzene ring.
Uniqueness
4-(1-Aminobut-3-en-1-yl)phenol is unique due to the presence of both a phenol group and an aminobut-3-en-1-yl side chain. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
4-(1-aminobut-3-enyl)phenol |
InChI |
InChI=1S/C10H13NO/c1-2-3-10(11)8-4-6-9(12)7-5-8/h2,4-7,10,12H,1,3,11H2 |
Clé InChI |
DWFLKNXLZGISEL-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















